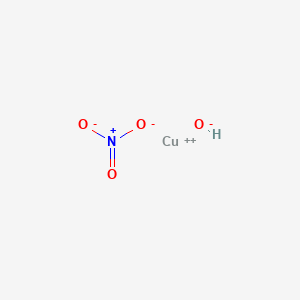

Copper;hydroxide;nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55965-44-1 |

|---|---|

Molecular Formula |

CuHNO4 |

Molecular Weight |

142.56 g/mol |

IUPAC Name |

copper;hydroxide;nitrate |

InChI |

InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1 |

InChI Key |

XAEGGWBYHVPCKP-UHFFFAOYSA-M |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Copper Hydroxide Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. The document details the crystallographic parameters of its two primary polymorphic forms, outlines experimental protocols for its synthesis and structural characterization, and presents a logical workflow for crystal structure analysis.

Introduction to Copper Hydroxide Nitrate

Copper hydroxide nitrate is an inorganic compound that exists in two main polymorphic forms: a synthetically common monoclinic structure and a naturally occurring orthorhombic form known as the mineral gerhardtite.[1] The arrangement of atoms in these crystal lattices dictates the material's physical and chemical properties, making a thorough understanding of its crystal structure crucial for various applications, including in the development of new materials and potentially as a precursor in the synthesis of copper-based active pharmaceutical ingredients.

The fundamental structure of copper hydroxide nitrate consists of layers of copper hydroxide, [Cu₂(OH)₃]⁺, with nitrate ions (NO₃⁻) situated between these layers to maintain charge neutrality.[2] The copper ions are typically found in a distorted octahedral coordination environment.[3]

Crystallographic Data

The crystallographic data for both the monoclinic and orthorhombic (Gerhardtite) polymorphs of copper hydroxide nitrate are summarized below. This data is essential for phase identification and for understanding the precise atomic arrangement within the crystal lattice.

Monoclinic Copper Hydroxide Nitrate

The monoclinic form is the most commonly synthesized polymorph of copper hydroxide nitrate.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | ~5.60 Å |

| b | ~6.08 Å |

| c | ~6.93 Å |

| α | 90° |

| β | ~94.48° |

| γ | 90° |

Orthorhombic Copper Hydroxide Nitrate (Gerhardtite)

Gerhardtite is the naturally occurring mineral form of copper hydroxide nitrate.[4] Its crystal structure has been determined and is available in crystallographic databases.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.087(2) Å[4] |

| b | 13.813(4) Å[4] |

| c | 5.597(2) Å[4] |

| α, β, γ | 90° |

Selected Bond Lengths and Angles for Orthorhombic Cu₂(OH)₃NO₃ (Gerhardtite)

| Bond | Length (Å) | Angle | **Value (°) ** |

| Cu(1)-O(1) | 1.954 | O(1)-Cu(1)-O(4) | 93.3 |

| Cu(1)-O(4) | 1.961 | O(1)-Cu(1)-O(5) | 176.4 |

| Cu(1)-O(5) | 1.965 | O(4)-Cu(1)-O(5) | 88.9 |

| Cu(2)-O(5) | 1.938 | O(5)-Cu(2)-O(6) | 175.8 |

| Cu(2)-O(6) | 1.951 | O(5)-Cu(2)-O(H1) | 92.5 |

| N-O(1) | 1.261 | O(6)-Cu(2)-O(H1) | 88.7 |

| N-O(2) | 1.249 | O(1)-N-O(2) | 120.9 |

| N-O(3) | 1.233 | O(1)-N-O(3) | 119.3 |

| O-H(1) | 0.96 | O(2)-N-O(3) | 119.8 |

| O-H(2) | 0.96 | Cu(1)-O(5)-Cu(2) | 120.7 |

| O-H(3) | 0.96 |

Data calculated from the Crystallographic Information File (CIF) from the American Mineralogist Crystal Structure Database.[5]

Experimental Protocols

Synthesis of Copper Hydroxide Nitrate Crystals (Precipitation Method)

This protocol describes a common method for synthesizing copper hydroxide nitrate crystals suitable for powder X-ray diffraction analysis.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a copper nitrate solution: Dissolve a specific amount of copper(II) nitrate trihydrate in deionized water in a beaker to achieve a desired concentration (e.g., 0.5 M).

-

Prepare a base solution: In a separate beaker, prepare a solution of sodium hydroxide with a concentration calculated to achieve a specific OH⁻/Cu²⁺ molar ratio (typically between 1.0 and 1.5 for the formation of Cu₂(OH)₃NO₃).[6]

-

Precipitation: While vigorously stirring the copper nitrate solution at a constant temperature (e.g., 60°C), slowly add the sodium hydroxide solution dropwise. A pale blue-green precipitate of copper hydroxide nitrate will form.

-

Aging: Continue stirring the suspension for a set period (e.g., 2 hours) to allow the crystals to grow and mature.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Büchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities.

-

Drying: Dry the resulting powder in an oven at a low temperature (e.g., 65°C) for several hours until a constant weight is achieved.[2]

Crystal Structure Analysis by Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to identify the crystalline phases and determine the structural properties of copper hydroxide nitrate.

Instrumentation:

-

Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å)[7]

-

Sample holder

-

Data collection and analysis software

Procedure:

-

Sample Preparation: Finely grind the synthesized copper hydroxide nitrate powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into the sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

X-ray Source: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 30-100 mA).[7][8]

-

Goniometer Scan: Define the angular range for the scan, typically from a low 2θ angle (e.g., 10°) to a higher angle (e.g., 80°).[8]

-

Scan Parameters: Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).[7]

-

-

Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to confirm the presence of copper hydroxide nitrate and identify its polymorphic form.

-

Lattice Parameter Refinement: Use the positions of the diffraction peaks to refine the lattice parameters (a, b, c, α, β, γ) of the crystal structure.

-

Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.

-

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the crystal structure analysis of copper hydroxide nitrate and the logical relationship between its synthesis and characterization.

Caption: Workflow for the synthesis and crystal structure analysis of copper hydroxide nitrate.

Caption: Influence of synthesis parameters on the crystal properties of copper hydroxide nitrate.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 6. researchgate.net [researchgate.net]

- 7. researchpublish.com [researchpublish.com]

- 8. arxiv.org [arxiv.org]

An In-Depth Technical Guide to the Polymorphism of Copper Hydroxide Nitrate: Monoclinic vs. Orthorhombic Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound that exhibits polymorphism, existing in two distinct crystal forms: a monoclinic phase (rouaite) and an orthorhombic phase (gerhardtite). While chemically identical, these polymorphs display differences in their crystal structures, leading to variations in their physical and chemical properties. This technical guide provides a comprehensive overview of the monoclinic and orthorhombic forms of copper hydroxide nitrate, focusing on their synthesis, structural characteristics, and comparative properties. This information is of particular interest to researchers in materials science, catalysis, and drug development, where the controlled synthesis of specific polymorphs can be crucial for desired applications.

Crystal Structure and Properties

The fundamental difference between the monoclinic and orthorhombic polymorphs of copper hydroxide nitrate lies in the arrangement of their constituent atoms in the crystal lattice. This structural variation influences their stability, solubility, and spectroscopic signatures. The orthorhombic form, gerhardtite, is the naturally occurring and more stable polymorph, while the monoclinic form, rouaite, is a metastable phase that is often obtained in synthetic preparations.[1][2][3]

Crystallographic Data

A summary of the key crystallographic parameters for both polymorphs is presented in the table below, allowing for a direct comparison of their unit cell dimensions and symmetries.

| Property | Monoclinic (Rouaite) | Orthorhombic (Gerhardtite) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Lattice Parameters | a ≈ 5.60 Å, b ≈ 6.08 Å, c ≈ 6.93 Å, β ≈ 94.48°[4] | a = 6.087(2) Å, b = 13.813(4) Å, c = 5.597(2) Å[5] |

| Calculated Density | ~3.40 g/cm³[6] | ~3.389 g/cm³ (Calculated) |

Comparative Physicochemical Properties

The structural differences between the two polymorphs also manifest in their physicochemical properties. Gerhardtite, being the more stable form, has a slightly lower Gibbs free energy of formation compared to rouaite.[2][3] This thermodynamic stability also influences their solubility.

| Property | Monoclinic (Rouaite) | Orthorhombic (Gerhardtite) |

| Gibbs Free Energy of Formation (ΔG°f) | -653.2 ± 0.7 kJ/mol[2][3] | -655.1 ± 1.2 kJ/mol[2][3] |

| Solubility Product Constant (Ksp) | Estimated to be around 10⁻³⁴ to 10⁻³⁶[1] | Data not readily available, but expected to be lower than rouaite due to higher stability. |

| Thermal Decomposition | Decomposes in a single step around 350°C, losing water and nitric acid to form copper(II) oxide (CuO).[3] | The thermal decomposition behavior is expected to be similar to the monoclinic phase, though slight variations in decomposition temperature may exist due to structural differences. |

Experimental Protocols

The synthesis of a specific polymorph of copper hydroxide nitrate requires careful control of reaction conditions such as temperature, pH, and reagent addition rate.

Synthesis of Monoclinic Copper Hydroxide Nitrate (Rouaite)

A common method for the synthesis of the monoclinic phase is through a precipitation reaction.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium carbonate monohydrate (Na₂CO₃·H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of 7.0 g of Cu(NO₃)₂·2.5H₂O in 30 ml of deionized water.

-

Prepare a separate solution of 1.9 g of Na₂CO₃·H₂O in 15 ml of deionized water.

-

Heat the copper nitrate solution to 45°C.

-

Slowly add the sodium carbonate solution to the heated copper nitrate solution at a rate of approximately 3 ml/min with constant stirring.

-

Continue heating the mixture at 45°C for 30 minutes after the addition is complete.

-

Allow the solution to cool to room temperature.

-

Filter the resulting precipitate by suction.

-

Wash the precipitate with deionized water.

-

Dry the final product overnight at room temperature.[2]

Synthesis of Orthorhombic Copper Hydroxide Nitrate (Gerhardtite)

The synthesis of pure orthorhombic gerhardtite is challenging as it often co-precipitates with the monoclinic phase.[2] A "double jet" method with very slow addition rates has been shown to favor the formation of the orthorhombic phase.

Materials:

-

Copper(II) nitrate (Cu(NO₃)₂) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Deionized water

Procedure:

-

Place 100 ml of deionized water in a reaction vessel.

-

Using two separate autotitrators or precision pumps, slowly and simultaneously add 20 ml of 0.1 M copper(II) nitrate solution at a rate of 0.02 ml/min and 30 ml of 0.1 M sodium hydroxide solution at a rate of 0.03 ml/min into the deionized water with vigorous stirring.

-

Continue stirring the final mixture for 24 hours.

-

Filter the precipitate by suction.

-

Wash the precipitate with deionized water.

-

Dry the product overnight at room temperature.[2]

Note: The product from this method may still contain varying amounts of the monoclinic rouaite phase.[2]

Polymorphic Relationship and Transformation

The relationship between the monoclinic and orthorhombic polymorphs is that of a metastable and stable form, respectively. The monoclinic phase is kinetically favored under many synthetic conditions, while the orthorhombic phase is thermodynamically more stable. The transformation from the metastable monoclinic form to the stable orthorhombic form is possible but can be very slow at room temperature.[7]

Characterization

X-ray diffraction (XRD) is the primary technique used to distinguish between the monoclinic and orthorhombic polymorphs. The different crystal symmetries and unit cell parameters result in distinct diffraction patterns. Other characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and thermal analysis (TGA/DSC) can also provide valuable information for identifying and comparing the two phases.

The workflow for the synthesis and characterization of copper hydroxide nitrate polymorphs can be summarized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. "The synthesis and solubility of the copper hydroxyl nitrates: Gerhardt" by C. H. Yoder, E. Bushong et al. [mosaic.messiah.edu]

- 4. fredi.hepvs.ch [fredi.hepvs.ch]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Rouaite Mineral Data [webmineral.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide on the Fundamental Properties of Copper(II) Hydroxide Nitrate [Cu₂(OH)₃NO₃]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copper(II) hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound that has garnered significant interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and characterization techniques. While its primary applications have been in catalysis and as an antimicrobial agent, this paper also explores its potential relevance in biomedical contexts, particularly for professionals in drug development.[1][2] The document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its synthesis and analysis. Visualizations of experimental workflows and a hypothesized antimicrobial mechanism of action are presented using Graphviz diagrams.

Chemical and Physical Properties

Cu₂(OH)₃NO₃, also known as basic copper nitrate, is a blue-green crystalline solid.[1] It is known to exist in two main crystallographic forms: a monoclinic and an orthorhombic phase.[3][4] The monoclinic phase is the more commonly synthesized and studied form.[3][4]

Structural Properties

The crystal structure of Cu₂(OH)₃NO₃ consists of layers of copper(II) hydroxide, [Cu₂(OH)₃]⁺, with nitrate ions (NO₃⁻) situated in the interlayer spaces to maintain charge neutrality.[5] This layered structure is analogous to that of layered double hydroxides (LDHs).[5]

Table 1: Crystallographic Data for Monoclinic Cu₂(OH)₃NO₃

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁ | [2] |

| a | 5.60 Å | [6] |

| b | 6.08 Å | [6] |

| c | 6.93 Å | [6] |

| β | 94.48° | [6] |

Physical and Chemical Data

Table 2: Physical and Chemical Properties of Cu₂(OH)₃NO₃

| Property | Value | Reference |

| Molecular Weight | 240.12 g/mol | [7] |

| Appearance | Blue-green monoclinic crystals | [8] |

| Density | 2.32 g/cm³ at 20 °C | [8] |

| Melting Point | Decomposes | [8] |

| Water Solubility | Low | [1] |

Thermal Stability

Thermogravimetric analysis (TGA) reveals that Cu₂(OH)₃NO₃ undergoes a single-step decomposition.[3] This decomposition involves the simultaneous loss of hydroxide groups as water and the nitrate group as nitrogen oxides, leading to the formation of copper(II) oxide (CuO).[3][9]

Table 3: Thermal Decomposition Data for Cu₂(OH)₃NO₃

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~225 °C | [9] |

| Decomposition Temperature Range | 230-280 °C | [3] |

| Total Weight Loss (Experimental) | ~33% | [9] |

| Theoretical Weight Loss for CuO formation | 33.8% | [9] |

| Final Product | CuO | [3] |

Synthesis Methodologies

Several methods have been developed for the synthesis of Cu₂(OH)₃NO₃, each yielding materials with different morphologies and crystallinities. The most common methods are hydrothermal synthesis, plasma electrolysis, and precipitation.

Hydrothermal Synthesis

This method involves the reaction of a copper salt and a hydroxyl source in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave).

Experimental Protocol:

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in deionized water.

-

Prepare a 0.1 M solution of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in deionized water.[10]

-

-

Mixing and Reaction:

-

Hydrothermal Treatment:

-

Product Recovery:

-

After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80 °C.

-

Plasma Electrolysis

This method utilizes a plasma discharge in contact with an aqueous solution of a copper salt to induce the formation of Cu₂(OH)₃NO₃.

Experimental Protocol:

-

Electrolyte Preparation:

-

Prepare an aqueous solution of copper(II) nitrate (Cu(NO₃)₂) with a concentration of 0.3 M.[12]

-

-

Apparatus Setup:

-

Use a pin-to-solution electrical discharge apparatus.[12]

-

A copper wire with a 2 mm diameter serves as the pin electrode, positioned 1 mm above the surface of the copper nitrate solution.[12]

-

A silver rod with a 3 mm diameter is immersed in the solution as the counter electrode.[12]

-

Connect the electrodes to a high-voltage AC (50 Hz, 5 kV) power supply with a diode to rectify the current, setting the pin electrode as the cathode.[12]

-

-

Plasma Generation and Synthesis:

-

Product Recovery:

Characterization Protocols

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material.

Protocol:

-

Sample Preparation: Finely grind the dried Cu₂(OH)₃NO₃ powder.

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

-

-

Data Analysis: Compare the obtained diffraction pattern with standard patterns from the JCPDS database (e.g., JCPDS No. 75-1779 for monoclinic Cu₂(OH)₃NO₃) to identify the crystalline phases present.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is employed to identify the functional groups present in the compound.

Protocol:

-

Sample Preparation: Mix a small amount of the Cu₂(OH)₃NO₃ powder with KBr powder and press it into a pellet.

-

Data Acquisition:

-

Place the pellet in the FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for O-H, N-O, and Cu-O vibrations.

Table 4: Characteristic FTIR Absorption Bands for Cu₂(OH)₃NO₃

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3500-3300 | O-H stretching vibrations | [3] |

| ~1380 | N-O stretching in NO₃⁻ | [3] |

| ~1045 | N-O stretching in NO₃⁻ | [3] |

| < 1000 | Cu-O and Cu-OH vibrations | [3] |

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of the material.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the Cu₂(OH)₃NO₃ powder (5-10 mg) into an alumina (B75360) crucible.

-

Data Acquisition:

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]

-

-

Data Analysis: Analyze the resulting TGA curve to determine the decomposition temperature and the percentage of weight loss.

Scanning Electron Microscopy (SEM)

SEM is utilized to observe the morphology and particle size of the synthesized Cu₂(OH)₃NO₃.

Protocol:

-

Sample Preparation:

-

Mount a small amount of the powder onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

-

Imaging:

-

Place the stub in the SEM chamber.

-

Acquire images at different magnifications to observe the morphology (e.g., nanosheets, hexagonal plates).[3]

-

Potential Biomedical Applications and Signaling Pathways

While direct applications of Cu₂(OH)₃NO₃ in drug development are not yet established, the known biological activities of copper compounds provide a basis for exploring its potential. Copper is an essential trace element involved in numerous physiological processes, and its complexes are being investigated for various therapeutic applications, including anti-inflammatory, anti-proliferative, and antimicrobial agents.[3][14]

Antimicrobial Activity

The most documented biological activity of copper-based materials, including Cu₂(OH)₃NO₃, is their antimicrobial effect against a broad spectrum of bacteria.[6] The mechanism of action is believed to be multifactorial, primarily driven by the release of Cu²⁺ ions.

Hypothesized Antimicrobial Mechanism of Action:

-

Electrostatic Interaction and Membrane Disruption: Positively charged Cu²⁺ ions released from Cu₂(OH)₃NO₃ are attracted to the negatively charged bacterial cell membrane. This interaction disrupts the membrane potential and integrity, leading to increased permeability.[15]

-

Generation of Reactive Oxygen Species (ROS): Intracellular Cu²⁺ can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This leads to oxidative stress, causing damage to lipids, proteins, and DNA.[16][17]

-

Protein and Enzyme Inactivation: Cu²⁺ ions can bind to sulfhydryl groups in proteins and enzymes, leading to their denaturation and inactivation, thereby disrupting essential cellular processes.[15]

-

DNA Damage: The generated ROS can cause signficant damage to the bacterial DNA, inhibiting replication and leading to cell death.[17]

Relevance to Drug Development

The ability of copper compounds to induce oxidative stress and interact with proteins and nucleic acids is also being explored in cancer therapy.[18] Cancer cells often have a higher demand for copper than normal cells, making them potentially more susceptible to copper-induced toxicity.[18] Therefore, Cu₂(OH)₃NO₃ could be investigated as a potential anticancer agent or as a component of a drug delivery system. Further research is required to evaluate its cytotoxicity against cancer cell lines and to understand its interactions with relevant cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, which are known to be modulated by copper.[19]

Conclusion

Cu₂(OH)₃NO₃ is a versatile material with well-defined structural, physical, and chemical properties. The synthesis and characterization methods outlined in this guide provide a solid foundation for researchers interested in this compound. While its application in drug development is still in a nascent stage, its potent antimicrobial activity and the known roles of copper in cellular signaling suggest that Cu₂(OH)₃NO₃ holds promise for future biomedical applications. Further investigations into its biological interactions and potential toxicities are warranted to fully elucidate its therapeutic potential.

References

- 1. research.monash.edu [research.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development [frontiersin.org]

- 6. Capability of Copper Hydroxy Nitrate (Cu2(OH)3NO3) as an Additive to Develop Antibacterial Polymer Contact Surfaces: Potential for Food Packaging Applications | MDPI [mdpi.com]

- 7. Copper hydroxide nitrate (Cu2(OH)3(NO3)) | Cu2H3NO6 | CID 14513270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE BY HYDROTHERMAL METHOD [dergipark.org.tr]

- 12. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]

- 13. scispace.com [scispace.com]

- 14. Development of copper based drugs, radiopharmaceuticals and medical materials - ProQuest [proquest.com]

- 15. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

Gerhardtite: A Comprehensive Technical Overview of its Discovery, History, and Properties

Introduction

Gerhardtite, a secondary copper nitrate (B79036) mineral, offers a fascinating case study in the intersection of mineralogy and the history of chemistry. First identified in the late 19th century, its characterization and the story behind its nomenclature are rooted in the foundational work of early chemists. This technical guide provides an in-depth exploration of the discovery and history of gerhardtite, its key physicochemical properties, and the methodologies employed in its analysis. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in inorganic copper compounds and their characterization.

Discovery and Nomenclature

Gerhardtite was first described as a naturally occurring mineral in 1885 by Horace L. Wells and Samuel Lewis Penfield.[1][2] The mineral was named in honor of Charles Frédéric Gerhardt (1816-1856), a prominent French chemist who had successfully synthesized the artificial form of the compound prior to its discovery in nature.[1][3][4][5] Gerhardt was a student of Justus von Liebig and Jean Baptiste Dumas and made significant contributions to the field of organic chemistry.[1]

The type locality for gerhardtite is the United Verde Mine in Jerome, Yavapai County, Arizona, USA.[1][3][6] The type material from this location is held at Yale University in New Haven, Connecticut, USA.[7]

Physicochemical Properties of Gerhardtite

Gerhardtite is an uncommon secondary mineral typically found in the oxidized zones of copper deposits.[3][7] It is a dimorph of rouaite, meaning it shares the same chemical formula but has a different crystal structure.[1] The key quantitative properties of gerhardtite are summarized in the table below.

| Property | Value |

| Chemical Formula | Cu₂(NO₃)(OH)₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cell Parameters | a = 6.087(2) Å, b = 13.813(4) Å, c = 5.597(2) Å |

| Mohs Hardness | 2 |

| Specific Gravity | 3.4 - 3.43 (measured), 3.389 (calculated) |

| Lustre | Vitreous, Sub-Vitreous, Greasy |

| Color | Emerald Green |

| Streak | Light green |

| Cleavage | Perfect on {001}, Good on {100} |

| Optical Class | Biaxial (+) |

| Refractive Indices | α = 1.703, β = 1.713, γ = 1.722 |

Experimental Protocols

The characterization of gerhardtite has involved a range of analytical techniques over the years. While specific historical experimental protocols are not extensively detailed in the initial discovery papers, modern mineralogical studies employ standard methods.

X-ray Diffraction (XRD): The crystal structure and unit cell parameters of gerhardtite have been determined using X-ray diffraction.[1] This technique involves directing X-rays at a crystalline sample and measuring the scattering pattern to determine the arrangement of atoms.

Chemical Analysis: The chemical formula, Cu₂(NO₃)(OH)₃, was likely first determined through wet chemical analysis, a suite of techniques used to identify and quantify the elemental composition of a sample.

Synthesis of Artificial Gerhardtite: The synthesis of gerhardtite and its polymorph rouaite has been described. The purest samples of gerhardtite were produced by the "double jet method".[8] Rouaite was synthesized by the slow addition of a sodium carbonate solution to a copper nitrate solution at 45°C.[8]

Geological Occurrence and Distribution

Gerhardtite is a secondary mineral, meaning it forms from the alteration of primary copper minerals.[3] It is found in arid regions within the oxidized portions of copper deposits.[3][7] Besides the type locality in Arizona, gerhardtite has been reported in various locations worldwide, including:

-

USA: Daisy shaft, Mineral Hill mine, Pima Co., Arizona; Chase Creek Canyon, Greenlee Co., Arizona; Greenland, Ontonagon County, Michigan.[3][7]

-

Democratic Republic of Congo: Likasi and Kalabi, near Likasi, Katanga Province.[7]

-

Kazakhstan: Dzhezkazgan.[7]

-

Germany: Ramsbeck, Westphalia.[7]

-

France: Roua copper mines, near Nice, Alpes Maritimes.[7]

-

Australia: Great Australia and Monakoff mines, near Cloncurry, Queensland.[7]

-

Chile: Zaldivar and Lomas Bayas deposits.[2]

It is often found in association with other copper minerals such as cuprite, malachite, atacamite, brochantite, and pseudomalachite.[7]

Visualizing the History and Relationships of Gerhardtite

The following diagram illustrates the key milestones in the history of gerhardtite and its relationship to its namesake and synthetic counterpart.

References

- 1. mindat.org [mindat.org]

- 2. researchgate.net [researchgate.net]

- 3. Gerhardtite Mineral Data [webmineral.com]

- 4. gerhardtite - Wiktionary, the free dictionary [en.wiktionary.org]

- 5. merriam-webster.com [merriam-webster.com]

- 6. mindat.org [mindat.org]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Theoretical Studies on the Electronic Structure of Copper Hydroxide Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, is a layered inorganic compound with known applications in catalysis, agriculture, and as an antibacterial agent. A thorough understanding of its electronic structure is paramount for optimizing its existing functionalities and exploring new applications, particularly in fields like targeted drug delivery and advanced materials science. This technical guide provides a comprehensive overview of the theoretical framework required to study the electronic properties of Cu₂(OH)₃NO₃.

While direct, in-depth theoretical publications on the electronic band structure and density of states for copper hydroxide nitrate are not widely available in current literature, this paper outlines the established computational protocols for such an analysis. By leveraging experimental crystallographic data for Cu₂(OH)₃NO₃ and drawing parallels with theoretically well-characterized, structurally similar copper compounds like copper(II) oxide (CuO) and copper(II) hydroxide (Cu(OH)₂), this guide equips researchers with the necessary information to initiate and conduct robust theoretical investigations.

This document details the standard Density Functional Theory (DFT) methodologies, summarizes known experimental structural data, and presents expected electronic properties to serve as a foundational reference for future computational studies.

Introduction to Copper Hydroxide Nitrate

Copper hydroxide nitrate (Cu₂(OH)₃NO₃) is a crystalline solid that can exist in multiple polymorphic forms, most notably a synthetic monoclinic structure and an orthorhombic form found naturally as the mineral gerhardtite.[1] The structure is characterized by layers of copper hydroxide linked by hydrogen bonds, with nitrate ions situated in the interlayer spaces.[2][3] This layered nature is fundamental to its chemical and physical properties. Understanding the arrangement of electron energy levels—the electronic structure—is key to explaining its conductivity, optical properties, and surface reactivity.

Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for calculating material properties from first principles. Such studies can predict the band gap, density of states (DOS), and charge distribution, offering insights that are often difficult to obtain through experimental means alone.

Experimental Data for Theoretical Modeling

A prerequisite for any accurate theoretical calculation is a precise structural model. Experimental techniques like X-ray Diffraction (XRD) provide the foundational crystallographic data required to build this model.

Crystallographic Data

Copper hydroxide nitrate has two primary polymorphs. The synthetically common form is monoclinic (Space Group: P2₁), while the mineral gerhardtite is orthorhombic (Space Group: P2₁2₁2₁).[1][2][4] This structural information is the essential starting point for computational analysis.

Table 1: Experimental Crystallographic Data for Copper Hydroxide Nitrate Polymorphs

| Parameter | Monoclinic (Synthetic)[1][2] | Orthorhombic (Gerhardtite)[4][5] |

| Space Group | P2₁ | P2₁2₁2₁ |

| Lattice Constant a | ≈ 5.60 Å | ≈ 6.087 Å |

| Lattice Constant b | ≈ 6.08 Å | ≈ 13.813 Å |

| Lattice Constant c | ≈ 6.93 Å | ≈ 5.597 Å |

| Angle α | 90.00° | 90.00° |

| Angle β | ≈ 94.48° | 90.00° |

| Angle γ | 90.00° | 90.00° |

Detailed Computational Protocol: Density Functional Theory (DFT)

While specific DFT studies on Cu₂(OH)₃NO₃ are scarce, a standard and reliable protocol can be established based on methodologies successfully applied to other transition metal oxides and hydroxides.[6][7] This section outlines a detailed workflow for calculating the electronic structure of Cu₂(OH)₃NO₃.

Computational Workflow

The process begins with the experimentally determined crystal structure and proceeds through geometry optimization and the calculation of electronic properties like the band structure and density of states.

Caption: Standard DFT workflow for electronic structure analysis.

Key Methodological Parameters

The accuracy of DFT calculations is highly dependent on the chosen parameters. The following table outlines a recommended setup for studying copper-based systems.

Table 2: Recommended DFT Protocol for Copper Hydroxide Nitrate

| Parameter | Recommendation | Rationale & Details |

| Software Package | Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO | Widely used, robust plane-wave DFT codes.[7] |

| Exchange-Correlation Functional | PBEsol (GGA) or PBE0 (Hybrid) | PBEsol is a form of the Generalized Gradient Approximation (GGA) optimized for solids. Hybrid functionals like PBE0 can provide more accurate band gaps but are more computationally expensive.[7] |

| Hubbard U Correction (DFT+U) | U ≈ 6 eV for Cu d-orbitals | Standard DFT often fails to describe the strongly correlated 3d electrons of copper. The DFT+U method corrects for this self-interaction error, leading to more accurate electronic and magnetic properties.[7] |

| Basis Set / Cutoff Energy | Projector-Augmented Wave (PAW) potentials; Plane-wave energy cutoff > 500 eV | Ensures calculations are well-converged and accurately represent the electron wavefunctions.[7] |

| k-point Mesh | Monkhorst-Pack scheme; > 3x3x3 for geometry optimization, denser for DOS calculations | Adequate sampling of the Brillouin zone is critical for accurate energy calculations and electronic properties. |

| Convergence Criteria | Energy: < 10⁻⁵ eV; Force: < 0.03 eV/Å | Strict criteria to ensure the system has reached its true ground state geometry. |

Theoretical Electronic Structure: Insights from Analogous Systems

In the absence of direct calculations for Cu₂(OH)₃NO₃, we can infer its likely electronic properties by examining theoretical and experimental data from related copper compounds.

Band Gap

The band gap (Eg) is a critical parameter that determines a material's electronic and optical properties. It is the energy difference between the top of the valence band and the bottom of the conduction band. Materials with a large band gap are insulators, while those with a small band gap are semiconductors.

Table 3: Band Gaps of Copper Hydroxide Nitrate and Related Compounds

| Compound | Method | Band Gap (Eg) | Reference |

| Cu(OH)₂ | Experimental (UV-Vis) | 4.5 eV | [8] |

| CuO | Experimental | 1.0 - 1.9 eV | [6] |

| CuO | DFT Calculation | ~1.0 eV | [6] |

Based on these analogs, Cu₂(OH)₃NO₃ is expected to be a wide-bandgap semiconductor or an insulator. The presence of hydroxide groups, as seen in Cu(OH)₂, suggests it may have a relatively large band gap.[8]

Density of States (DOS)

The Density of States (DOS) describes the number of available electronic states at each energy level. The Partial Density of States (PDOS) further decomposes this to show the contribution of each atomic orbital (e.g., Cu-3d, O-2p).

For copper-based oxides and hydroxides, the typical electronic structure is characterized by:

-

Valence Band: Primarily composed of hybridized O 2p and Cu 3d orbitals.

-

Conduction Band: Dominated by empty Cu 3d and 4s orbitals.

A theoretical study on related copper-arsenic minerals showed that the Cu 3d states are highly active near the Fermi level, indicating their crucial role in the material's electronic properties and reactivity.[9] A similar profile is anticipated for copper hydroxide nitrate, where the interplay between copper, oxygen, and hydroxyl groups will define the band edges and overall electronic behavior.

Conclusion and Future Outlook

This guide establishes a clear and robust framework for the theoretical investigation of copper hydroxide nitrate's electronic structure. While direct computational studies on Cu₂(OH)₃NO₃ are currently limited, the necessary experimental data and proven computational methodologies are readily available.

By employing the Density Functional Theory (DFT) protocols outlined herein, researchers can:

-

Perform accurate geometry optimizations based on experimental crystallographic data.

-

Calculate the electronic band structure and determine the band gap.

-

Analyze the Density of States to understand the orbital contributions to the electronic bands.

Such studies are crucial for elucidating the fundamental properties of copper hydroxide nitrate, which will, in turn, accelerate its development for advanced applications in material science and medicine. It is anticipated that future research will fill the existing literature gap and provide a detailed, first-principles understanding of this promising material.

References

- 1. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. Gerhardtite Mineral Data [webmineral.com]

- 6. Surface Structure Reformulation from CuO to Cu/Cu(OH)2 for Highly Efficient Nitrate Reduction to Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electronic, Vibrational, and Structural Properties of the Natural Mineral Ferberite (FeWO4): A High-Pressure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

spectroscopic properties of copper hydroxide nitrate

An In-depth Technical Guide on the Spectroscopic Properties of Copper Hydroxide (B78521) Nitrate (B79036)

This technical guide provides a comprehensive overview of the , Cu₂(OH)₃NO₃. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. This document covers key spectroscopic techniques, presents quantitative data in a structured format, and outlines relevant experimental protocols.

Introduction to Copper Hydroxide Nitrate

Copper hydroxide nitrate, with the chemical formula Cu₂(OH)₃NO₃, is a layered basic copper salt. It typically crystallizes in a monoclinic system and is known for its applications in catalysis, as an antibacterial agent, and as a precursor for the synthesis of copper oxide nanoparticles.[1][2][3] The structure consists of copper hydroxide layers with nitrate ions situated in the interlayer spaces.[1] Accurate characterization of this material is crucial for its application, and spectroscopy provides the essential tools for this purpose.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the functional groups and probing the molecular structure of copper hydroxide nitrate. These techniques provide detailed information on the hydroxyl groups, nitrate ions, and copper-oxygen bonds within the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Cu₂(OH)₃NO₃ is characterized by distinct absorption bands corresponding to the vibrational modes of OH⁻ groups, NO₃⁻ ions, and Cu-O bonds. The presence of both isolated and hydrogen-bonded hydroxyl groups gives rise to sharp and broad bands in the high-frequency region.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the copper-oxygen lattice. The Raman spectrum shows characteristic lines for Cu-O and Cu-OH bonds, as well as vibrations of the nitrate group.[2]

Table 1: Summary of Vibrational Spectroscopy Data for Cu₂(OH)₃NO₃

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference(s) |

| ~3544 - 3539 | FTIR | Stretching of isolated (non-H-bonded) OH groups | [3][4] |

| ~3427 - 3412 | FTIR | Stretching of hydrogen-bonded OH groups | [3][4] |

| ~1420 - 1448 | FTIR | Asymmetric stretching of O-NO₂ (ν₃) | [3][5] |

| ~1384 | FTIR | Nitrate group vibration | [5] |

| ~1347 - 1330 | FTIR | Symmetric stretching of O-NO₂ (ν₁) | [3][5] |

| ~1046 - 1048 | FTIR | N-O stretching of monodentate O-NO groups (ν₁) | [3][5] |

| ~876 - 874 | FTIR | Cu-O-H vibrations | [3][4] |

| ~717 - 709 | FTIR | In-plane bending of NO₃⁻ (ν₄) | [5] |

| ~430 | Raman | ν(Cu-O) vibrational mode | [4] |

| ~336 | Raman | Cu-ONO₂ stretching vibration | [2][6] |

| ~1047 | Raman | ν₁(NO₃⁻) symmetric stretching | [6] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements. For Cu₂(OH)₃NO₃, XPS analysis focuses on the Cu 2p, O 1s, and N 1s core levels. The Cu 2p spectrum is particularly informative for confirming the Cu(II) oxidation state, which is characterized by a main peak and prominent "shake-up" satellite peaks at higher binding energies.[7][8]

Table 2: Typical Binding Energies from XPS for Copper Hydroxide Nitrate and Related Compounds

| Core Level | Binding Energy (eV) | Species/Feature | Reference(s) |

| Cu 2p₃/₂ | ~933.0 - 935.0 | Main peak for Cu(II) in hydroxides/oxides | [8][9] |

| Cu 2p₃/₂ | ~940.0 - 945.0 | Shake-up satellite peaks, characteristic of Cu²⁺ | [8] |

| O 1s | ~530.3 - 531.5 | Lattice oxygen in hydroxides (M-OH) | [8] |

| O 1s | ~532.5 | Oxygen in nitrate (NO₃⁻) | - |

| N 1s | ~406.0 - 407.0 | Nitrogen in nitrate (NO₃⁻) | - |

Note: Specific binding energy values can vary slightly based on instrument calibration and sample charging.

Other Characterization Techniques

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the structural properties of copper hydroxide nitrate. Synthetic Cu₂(OH)₃NO₃ predominantly crystallizes in the monoclinic system.[1]

Table 3: Crystallographic Data for Monoclinic Cu₂(OH)₃NO₃

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁ | [1][2] |

| a | ~5.60 Å | [1][2] |

| b | ~6.08 Å | [1][2] |

| c | ~6.93 Å | [1][2] |

| β | ~94.48° | [1][2] |

| (001) Basal Spacing | ~6.85 Å | [6] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a copper(II) compound, Cu₂(OH)₃NO₃ contains an unpaired electron (d⁹ configuration) and is therefore paramagnetic and EPR active.[10] EPR spectroscopy provides detailed information about the electronic structure and the local environment of the Cu²⁺ ion. The spectrum is typically characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the electron spin with the copper nucleus (I = 3/2).[11][12] An axially symmetric spectrum is expected, reflecting the distorted octahedral coordination of the copper ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the compound. For Cu(II) complexes, the spectra are typically dominated by a broad, asymmetric band in the visible region (around 600-800 nm), which is attributed to d-d transitions.[13] The asymmetry of the band is often due to Jahn-Teller distortion, which lifts the degeneracy of the d-orbitals.[13]

Experimental Protocols and Workflows

Synthesis Protocol: Co-Precipitation Method

A common method for synthesizing Cu₂(OH)₃NO₃ is co-precipitation, valued for its simplicity and scalability.[5][14]

-

Preparation of Solutions: Prepare an aqueous solution of copper(II) nitrate trihydrate (e.g., 1 M Cu(NO₃)₂·3H₂O). Prepare a separate basic solution (e.g., 2 M NaOH).

-

Precipitation: Slowly add the NaOH solution dropwise to the copper nitrate solution under vigorous and constant stirring at a controlled temperature (e.g., 60°C).

-

pH Control: Monitor the pH of the mixture. The formation of Cu₂(OH)₃NO₃ is favored under mildly acidic to neutral conditions (pH ~4-7). Careful control is necessary to avoid the formation of impurities like Cu(OH)₂ or CuO, which form at higher pH.[15]

-

Aging: Allow the resulting blue-green precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to improve crystallinity.

-

Washing and Drying: Separate the precipitate by filtration or centrifugation. Wash the solid repeatedly with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain the pure copper hydroxide nitrate powder.

Spectroscopic Characterization Protocols

-

FTIR Spectroscopy: Mix a small amount of the dried Cu₂(OH)₃NO₃ powder (approx. 1-2 mg) with spectroscopic grade potassium bromide (KBr, approx. 200 mg).[5] Press the mixture into a thin, transparent pellet using a hydraulic press. Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Place a small amount of the powder on a microscope slide. Acquire the spectrum using a confocal Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm).[2] Collect data over a range of 3500-50 cm⁻¹.

-

XPS Analysis: Mount the powder sample onto a sample holder using carbon tape. Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα or Mg Kα X-ray source.[8] Record survey scans to identify all elements present, followed by high-resolution scans of the Cu 2p, O 1s, and N 1s regions.

References

- 1. Copper;hydroxide;nitrate | 55965-44-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]

- 8. rsc.org [rsc.org]

- 9. surfacesciencewestern.com [surfacesciencewestern.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. ijrar.org [ijrar.org]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis of Layered Copper Hydroxide Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational methods for synthesizing layered copper hydroxide (B78521) salts (LCHS). These materials are of significant interest across various scientific disciplines, including catalysis, materials science, and drug delivery, owing to their tunable interlayer chemistry and morphology. This document details the primary synthesis routes, the influence of key experimental parameters on the final product, and quantitative characterization data.

Introduction to Layered Copper Hydroxide Salts

Layered copper hydroxide salts are a class of inorganic materials with a general formula of Cu₂(OH)₃X, where X represents an intercalated anion. Their structure is analogous to that of the mineral botallackite, consisting of positively charged copper hydroxide layers with anions and, in some cases, water molecules situated in the interlayer space. The ability to vary the interlayer anion allows for the tuning of the material's chemical and physical properties, making them versatile for a range of applications.

The initial synthesis attempts have largely focused on two primary methodologies: co-precipitation and ion exchange. More recently, hydrothermal and other methods have been explored to control morphology and composition. This guide will delve into the core principles and experimental details of these foundational techniques.

Primary Synthesis Methodologies

The two most common initial approaches to synthesizing layered copper hydroxide salts are co-precipitation and ion exchange.

Co-precipitation

Co-precipitation is a widely employed method for the direct synthesis of LCHS, particularly for salts containing nitrate (B79036) and acetate (B1210297) anions.[1] This "bottom-up" approach involves the controlled precipitation of the desired salt from a solution containing copper ions and the chosen anion upon the addition of a base.

A typical co-precipitation synthesis involves the dropwise addition of a basic solution (e.g., NaOH) to an aqueous solution of a copper(II) salt (e.g., copper(II) nitrate or copper(II) acetate) under vigorous stirring.[1][2][3] The pH of the reaction mixture is a critical parameter that must be carefully controlled to prevent the formation of undesired phases such as copper(II) hydroxide (Cu(OH)₂) or copper(II) oxide (CuO).[1]

Key Parameters:

-

pH: The final pH of the solution significantly influences the product's phase purity and morphology. For the synthesis of copper(II) hydroxy nitrate and acetate, a final pH in the range of 8 is often targeted.[3]

-

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) to promote crystallization.[2][3]

-

Reactant Concentration: The concentration of the copper salt and the base can affect the particle size and crystallinity of the final product.[1]

-

Stirring Rate: Vigorous stirring is essential to ensure homogeneous mixing and precipitation.[3]

Following precipitation, the solid product is typically isolated by centrifugation or filtration, washed repeatedly with deionized water to remove any unreacted salts, and then dried under vacuum or at an elevated temperature (e.g., 80°C).[3]

Ion Exchange

The ion exchange method is an effective "top-down" approach for synthesizing LCHS with anions that are not easily incorporated through direct precipitation. This method starts with a pre-synthesized LCHS, typically copper(II) hydroxy nitrate, which is then suspended in a solution containing a high concentration of the desired anion.[1][4]

In a typical ion exchange synthesis, a known amount of the parent LCHS (e.g., Cu₂(OH)₃NO₃) is suspended in an aqueous solution containing a large excess of the salt of the anion to be intercalated (e.g., NaClO₄ for perchlorate (B79767) or an n-alkylsulfonate salt).[1][4] The suspension is then stirred for an extended period, often several days, at room temperature to allow for the exchange of the interlayer anions.[1]

Key Parameters:

-

Concentration of the Exchanging Anion: A high concentration of the incoming anion is used to drive the equilibrium towards the exchanged product.

-

Reaction Time: The time required for complete ion exchange can vary from hours to several days, depending on the anion.

-

Temperature: The process is usually carried out at room temperature.

After the exchange period, the product is collected by filtration, washed thoroughly to remove residual salts, and dried.

Quantitative Data Summary

The following tables summarize key quantitative data for layered copper hydroxide salts synthesized by initial methods.

Table 1: Interlayer Spacing of Layered Copper Hydroxide Salts with Various Anions

| Intercalated Anion | Chemical Formula | Synthesis Method | Basal Spacing (d₀₀₁) (Å) | Reference(s) |

| Nitrate | Cu₂(OH)₃NO₃ | Co-precipitation | 6.81 - 6.85 | [1][5] |

| Acetate | Cu₂(OH)₃(CH₃COO)·H₂O | Co-precipitation | 9.42 - 9.91 | [1][5] |

| Perchlorate | Cu₂(OH)₃ClO₄ | Ion Exchange | Not specified | [1] |

| n-Hexylsulfonate | Cu₂(OH)₃(C₆H₁₃SO₃) | Ion Exchange | 14.3 | [4][6] |

| n-Octylsulfonate | Cu₂(OH)₃(C₈H₁₇SO₃) | Ion Exchange | Not specified | [4][6] |

| n-Decylsulfonate | Cu₂(OH)₃(C₁₀H₂₁SO₃) | Ion Exchange | 34.8 | [4][6] |

Table 2: Influence of Synthesis Parameters on Morphology

| Synthesis Method | Key Parameter(s) | Resulting Morphology | Reference(s) |

| Liquid Phase Synthesis | pH, Temperature | 1D Nanowires, 2D Nanoplatelets, 3D Nanocrystals | [2][7] |

| Co-precipitation | Not specified | Rectangular Plates (Acetate), Plate-like with 120° angles (Nitrate) | [5] |

| Hydrothermal | Reaction Time | Structural differences observed in XRD | [3] |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described.

Caption: Workflow for the co-precipitation synthesis of layered copper hydroxide salts.

Caption: Workflow for the ion exchange synthesis of layered copper hydroxide salts.

Conclusion

The initial synthesis attempts of layered copper hydroxide salts have established co-precipitation and ion exchange as robust and versatile methods. The choice of synthesis route is primarily dictated by the desired interlayer anion. Co-precipitation is suitable for direct synthesis with common anions like nitrate and acetate, while ion exchange provides a pathway to a wider variety of LCHS. The precise control of experimental parameters, particularly pH and temperature, is crucial for obtaining phase-pure materials with controlled morphologies. This guide provides a foundational understanding for researchers and professionals to build upon in the development and application of these promising layered materials. Further research into methods like hydrothermal synthesis is paving the way for even greater control over the nanoscale architecture of layered copper hydroxide salts.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrothermal synthesis of Zn–Mg-based layered double hydroxide coatings for the corrosion protection of copper in chloride and hydroxide media [ijmmm.ustb.edu.cn]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. mdpi.com [mdpi.com]

- 6. Layered copper hydroxide n-alkylsulfonate salts: synthesis, characterization, and magnetic behaviors in relation to the basal spacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. list.lu [list.lu]

- 8. dergipark.org.tr [dergipark.org.tr]

A Preliminary Investigation into the Thermal Stability of Copper(II) Hydroxide Nitrate (Cu₂(OH)₃NO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of copper(II) hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. Understanding the thermal decomposition characteristics of this compound is crucial for its application in various fields, including catalysis, materials science, and potentially as a precursor in the synthesis of copper-based materials for specialized applications. This document synthesizes key data from multiple studies, details common experimental protocols, and visualizes the decomposition process.

Thermal Decomposition Profile

Copper(II) hydroxide nitrate is a layered basic salt that undergoes thermal decomposition to form copper(II) oxide (CuO). The decomposition is generally characterized as a single-step process involving dihydroxylation and the conversion of nitrate ions into nitrogen oxides.[1] The process is endothermic and results in a significant mass loss, primarily due to the evolution of gaseous products.

The overall decomposition reaction can be summarized as:

2Cu₂(OH)₃NO₃(s) → 4CuO(s) + 2NO₂(g) + O₂(g) + 3H₂O(g)

However, some studies also report the evolution of nitric acid (HNO₃) as a gaseous byproduct.[2]

Data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide quantitative insights into the thermal stability of Cu₂(OH)₃NO₃. The following table summarizes key parameters reported in the literature.

| Parameter | Reported Value(s) | Analysis Method | Heating Rate | Atmosphere | Reference(s) |

| Decomposition Onset Temp. | 225 °C | TGA | 15 °C/min | Nitrogen | [1] |

| 227 °C | DSC | 15 °C/min | Nitrogen | [1] | |

| Decomposition Temp. Range | 160 - 235 °C | TG-FTIR | 10 °C/min | Not Specified | [2] |

| 230 - 280 °C | TGA/DTA | Not Specified | Not Specified | [3] | |

| 200 - 255 °C | TGA | 10 °C/min | Air / N₂ | [4] | |

| Decomposition Completion | Below 240 °C | DTA-TG | Not Specified | Not Specified | [5] |

| Mass Loss (Experimental) | 33% | TGA | 15 °C/min | Nitrogen | [1] |

| 33.26% | TGA/DTA | Not Specified | Not Specified | [3] | |

| Mass Loss (Theoretical) | 33.8% (to form CuO) | Calculation | - | - | [1] |

| 33.6% | Calculation | - | - | [3] | |

| Solid Residue | CuO | TG-FTIR / Calcination | Various | Various | [2][3] |

| Evolved Gases | H₂O, NO₂, O₂, HNO₃ | TG-FTIR | 10 °C/min | Not Specified | [2] |

Studies have also confirmed that the crystalline structure of Cu₂(OH)₃NO₃ remains stable when heated for one hour at temperatures of 120 °C, 140 °C, and 160 °C.[1]

Experimental Protocols

The characterization of Cu₂(OH)₃NO₃ thermal stability typically involves a combination of thermoanalytical and spectroscopic techniques.

TGA is used to measure the change in mass of a sample as a function of temperature.

-

Instrumentation : A typical instrument used is a Perkin Elmer STA 6000.[1]

-

Sample Preparation : The Cu₂(OH)₃NO₃ sample is placed in an alumina (B75360) boat.[1]

-

Heating Program : The sample is subjected to a controlled heating ramp. A common protocol involves heating from 50 °C to 400 °C at a rate of 15 °C/min.[1]

-

Atmosphere : The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow at a rate of 20 mL/min, to prevent unwanted oxidative side reactions.[1]

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Instrumentation : A METTLER TOLEDO DSC instrument is commonly employed.[1]

-

Heating Program : A heating cycle from 25 °C to 400 °C at a rate of 15 °C/min is a representative protocol.[1]

-

Atmosphere : Similar to TGA, the analysis is performed in a nitrogen atmosphere to ensure an inert environment.[1]

-

Procedure : Often, two heating-cooling cycles are performed to eliminate the thermal history of the material before the analytical run.[1]

XRD is used to identify the crystalline phases of the solid material before and after thermal decomposition.

-

Instrumentation : A Philips X'Pert-MPD diffractometer is an example of the equipment used.[1]

-

Sample Preparation : The solid residue after TGA/DSC analysis (or after heating in a furnace) is collected for analysis. Samples may be dispersed in a solvent like acetone.[1]

-

Analysis Parameters : The 2θ scanning range is typically set between 5° and 80° with a step size of 0.040°. The X-ray source is operated at settings such as 40 mA and 40 kV.[1] This technique is crucial for confirming that the final solid product of the decomposition is indeed crystalline CuO.[3][4]

Visualized Pathways and Workflows

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its investigation.

Caption: Thermal decomposition pathway of Cu₂(OH)₃NO₃.

Caption: Experimental workflow for thermal stability analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. carbon.or.kr [carbon.or.kr]

- 5. Cu2X(OH)3 (X = Cl−, NO3−): synthesis of nanoparticles and its application for room temperature deposition/printing of conductive copper thin-films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Basic Characterization of Copper Hydroxide Nitrate using XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, is a layered inorganic compound with diverse applications, including catalysis, as a precursor for copper oxide nanoparticles, and in the development of novel materials. A thorough understanding of its structural and chemical properties is paramount for its effective utilization. This guide provides an in-depth overview of the basic characterization of copper hydroxide nitrate using two fundamental analytical techniques: X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation

X-ray Diffraction (XRD) Data

Powder XRD is a non-destructive technique that provides information about the crystalline structure, phase purity, and crystallite size of a material. Copper hydroxide nitrate typically exhibits a monoclinic crystal structure. The characteristic diffraction peaks are summarized in Table 1.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| ~12.8 | ~6.9 | (001) |

| ~25.8 | ~3.4 | (002) |

| ~32.2 | - | - |

| ~35.4 | - | - |

| ~38.4 | - | - |

| ~48.7 | - | - |

| ~58.0 | - | - |

| ~61.3 | - | - |

Note: The exact peak positions and intensities can vary slightly depending on the synthesis method and instrument parameters. The Miller indices for all peaks are not always reported in the literature.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of copper hydroxide nitrate is characterized by absorption bands corresponding to hydroxyl groups (O-H), nitrate ions (NO₃⁻), and copper-oxygen (Cu-O) bonds. These are detailed in Table 2.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3536 - 3570 | Free O-H stretching |

| 3412 - 3487 | Hydrogen-bonded O-H stretching |

| ~1647 | H-O-H bending (adsorbed water) |

| 1350 - 1421 | Asymmetric NO₃⁻ stretching |

| ~1048 | Symmetric NO₃⁻ stretching |

| ~826 | NO₃⁻ out-of-plane bending |

| 613 - 670 | Cu-O stretching |

| 400 - 500 | Cu-O lattice vibrations |

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure and phase purity of the copper hydroxide nitrate sample.

Methodology:

-

Sample Preparation:

-

The copper hydroxide nitrate sample should be a fine, homogeneous powder.[1] If necessary, gently grind the sample using an agate mortar and pestle to reduce particle size and ensure random orientation.[1]

-

Mount the powdered sample onto a zero-background sample holder.[2] Ensure the sample surface is flat and level with the holder's surface to avoid errors in peak positions.[2]

-

-

Instrument Parameters (General):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Typically operated at 40 kV and 40 mA.[2]

-

Scan Range (2θ): A common range is 5° to 70°, which covers the most characteristic peaks of copper hydroxide nitrate.[1]

-

Step Size and Scan Speed: These parameters affect the data quality and measurement time. Typical values might be a step size of 0.02° and a scan speed of 1-5°/min.

-

-

Data Acquisition and Analysis:

-

Perform the XRD scan over the desired 2θ range.

-

The resulting diffractogram is a plot of intensity versus 2θ.

-

Identify the peak positions (2θ values) and compare them to standard reference patterns for copper hydroxide nitrate (e.g., from the JCPDS database) to confirm the phase.[3][4]

-

The absence of peaks from other phases (e.g., CuO, Cu(OH)₂) indicates the purity of the sample.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the copper hydroxide nitrate sample.

Methodology:

Two common methods for solid sample analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).

1. KBr Pellet Method:

-

Sample Preparation:

-

Dry potassium bromide (KBr) powder in an oven to remove any adsorbed water.[6]

-

Grind 1-2 mg of the copper hydroxide nitrate sample with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[7][8]

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[7]

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.[9]

-

Place the sample pellet in the FTIR spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

2. Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the powdered copper hydroxide nitrate sample directly onto the ATR crystal.[10]

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.[10]

-

Record a background spectrum with the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Instrument Parameters (General):

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient.[10]

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

Mandatory Visualization

Caption: Experimental workflow for the characterization of copper hydroxide nitrate.

Caption: Relationship between analytical techniques and the information they provide.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]

- 10. rtilab.com [rtilab.com]

A Technical Guide to the Solubility of Copper Hydroxide Nitrate for Researchers and Drug Development Professionals

Introduction

Copper hydroxide (B78521) nitrate (B79036), with the chemical formula Cu₂(OH)₃NO₃, is an inorganic compound of significant interest in various fields, including catalysis, agriculture, and as a precursor in the synthesis of other copper-based materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in different solvent systems is crucial for its application, formulation, and synthesis. This technical guide provides an in-depth exploration of the solubility of copper hydroxide nitrate, including quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of copper hydroxide nitrate is generally low in water and is expected to be limited in many organic solvents. Quantitative data is scarce in the literature, but the available information is summarized below.

| Solvent | Temperature (°C) | Solubility | Method of Determination | Reference |

| Water | 25 | 2.56 x 10⁻⁴ g/L | Calculated from Ksp | [1] |

| Ethanol (B145695) | Not specified | Low | Inferred from synthesis protocols | [2] |

| 2-Propanol | Not specified | Low | Inferred from synthesis protocols |

Note: The solubility in water was calculated from the solubility product constant (Ksp) of 4.2 x 10⁻¹⁷.[1] The solubility in ethanol and 2-propanol is inferred from their use as solvents in the synthesis of copper hydroxide nitrate by precipitation, which suggests the compound is not readily soluble in them.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of copper hydroxide nitrate in a given solvent. This protocol is a composite of established methods for determining the solubility of inorganic salts.[3][4][5]

Objective: To determine the equilibrium solubility of copper hydroxide nitrate in a specific solvent at a controlled temperature.

Materials and Equipment:

-

Copper hydroxide nitrate (Cu₂(OH)₃NO₃) powder

-

Solvent of interest (e.g., water, ethanol, buffers of varying pH)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for copper quantification (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))

-

Standard solution of copper for calibration

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of copper hydroxide nitrate powder to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to let the solid particles settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the mixture at a high speed (e.g., 5000 rpm for 15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For enhanced accuracy, pass the supernatant through a syringe filter (0.22 µm) to remove any fine suspended particles.

-

-

Quantification of Dissolved Copper:

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical instrument.

-

Prepare a series of standard solutions of known copper concentrations.

-

Measure the absorbance or emission of the standard solutions and the sample solution using the selected analytical method (e.g., UV-Vis, AAS, ICP-OES).[6][7]

-

Construct a calibration curve by plotting the signal (e.g., absorbance) of the standards against their concentrations.

-

Determine the concentration of copper in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of copper in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration from mol/L to g/L using the molar mass of copper hydroxide nitrate (242.11 g/mol ).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of copper hydroxide nitrate.

This guide provides a foundational understanding of the solubility of copper hydroxide nitrate and a practical framework for its experimental determination. For specific applications, further investigation into the effects of pH, ionic strength, and the presence of complexing agents on solubility is recommended.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Copper Hydroxide Nitrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃, via the hydrothermal method. This compound serves as a critical precursor in the synthesis of various copper-based nanomaterials and has applications in catalysis, sensors, and as an intermediate in the production of copper oxide nanoparticles.

Introduction